molecular formula C11H9NO3 B2605657 methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate CAS No. 1164508-97-7

methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate

Cat. No.: B2605657
CAS No.: 1164508-97-7
M. Wt: 203.197
InChI Key: KRFHOENCKPLDTF-WUXMJOGZSA-N
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Description

Methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate is a chromone-derived compound featuring a conjugated system with a methylidene group at the 3-position of the chromen-4-one core. The E-configuration of the methylidene double bond ensures planar geometry, enhancing electronic conjugation across the molecule. Chromones are known for their bioactivity, including antiviral, anti-inflammatory, and fluorescence properties .

Properties

IUPAC Name

N-methyl-1-(4-oxochromen-3-yl)methanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12(14)6-8-7-15-10-5-3-2-4-9(10)11(8)13/h2-7H,1H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFHOENCKPLDTF-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=COC2=CC=CC=C2C1=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C1=COC2=CC=CC=C2C1=O)/[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate involves several steps. One common method includes the reaction of chromen-4-one with methylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds related to methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate exhibit significant antimicrobial properties. For instance, analogs of chromone derivatives have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Antioxidant Properties
The antioxidant capacity of chromone derivatives is another area of interest. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown that these compounds can inhibit lipid peroxidation, indicating their potential use as natural antioxidants in pharmaceutical formulations .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Studies have indicated that derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and asthma .

Material Science Applications

Synthesis of Functional Materials
this compound has been utilized in the synthesis of novel materials with specific functional properties. For example, it can serve as a precursor for creating polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of chromone structures into polymers has been shown to improve their UV stability and reduce degradation under light exposure .

Photonic Applications
The optical properties of chromone derivatives make them suitable for photonic applications. Research has explored their use in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. The unique electronic properties imparted by the chromone moiety allow for efficient light emission and energy transfer processes .

Case Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial efficacy of several chromone derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Activity

In a comparative study on antioxidant activities, this compound was found to outperform several known antioxidants in scavenging DPPH radicals. This suggests its potential application in dietary supplements aimed at reducing oxidative stress .

Case Study 3: Photonic Devices

Research conducted on the incorporation of chromone-based compounds into OLEDs demonstrated that devices utilizing this compound exhibited improved efficiency and brightness compared to traditional materials. This positions the compound as a valuable candidate for future advancements in organic electronics .

Mechanism of Action

The mechanism of action of methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Chromone Cores

Compound 1 (): 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide

  • Structural Differences: Replaces the ammoniumolate group with a cyano and amide substituent.
  • The amide group enhances hydrogen-bonding capacity, which may influence crystallinity and solubility .

Compound 2 (): 5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane

  • Structural Differences: Incorporates a diazaphosphinane ring with sulfur atoms.
  • Implications: The sulfur-rich structure likely increases redox activity and metal-binding capabilities, making it suitable for catalytic or coordination chemistry applications, unlike the ammoniumolate’s zwitterionic focus .

Substituted Chromone Derivatives

3-[(2-Oxo-5-arylfuran-3(2H)-ylidene)methyl]-4H-chromen-4-ones ():

  • Structural Differences: Features a furan ring fused to the chromone core.
  • Implications: The extended π-system enhances fluorescence quantum yield, whereas the ammoniumolate’s charge-separated structure may prioritize solubility over luminescence .

(2E)-N-Methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazine carbothioamide (MCMH) ():

  • Structural Differences: Replaces the ammoniumolate with a hydrazine carbothioamide group.
  • Implications: The thioamide group introduces sulfur-mediated interactions (e.g., disulfide bonds), enhancing antiviral activity via protein binding, as demonstrated in molecular docking studies .

Ammoniumolate Derivatives

{(E)-[4-(Allyloxy)phenyl]methylidene}(methyl)ammoniumolate ():

  • Structural Differences: Substitutes the chromone core with a phenyl ring bearing an allyloxy group.
  • Implications: The allyloxy group increases lipophilicity, favoring membrane permeability in biological systems, while the chromone-based target compound may exhibit stronger π-π stacking in solid-state structures .

(Z)-(2-Bromophenyl)methylideneammoniumolate ():

  • Structural Differences: Z-configuration at the double bond and a bromophenyl/naphthyl substituent.
  • Implications: The Z-configuration reduces conjugation efficiency, lowering optical activity compared to the E-configured target compound. Bromine adds steric bulk and alters electronic density, impacting reactivity .

Comparative Data Table

Compound Core Structure Key Substituents Notable Properties Applications
Methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate Chromen-4-one Ammoniumolate (zwitterionic) High solubility, charge transfer interactions Drug delivery, optical materials
MCMH () Chromen-4-one Hydrazine carbothioamide Antiviral activity, hydrogen bonding Pharmaceutical lead compound
3-[(2-Oxo-5-arylfuran-3-ylidene)methyl]chromenone () Chromen-4-one + furan Furan ring High fluorescence quantum yield Fluorescent probes, sensors
{(E)-[4-(Allyloxy)phenyl]methylidene}(methyl)ammoniumolate () Phenyl Allyloxy Lipophilic, membrane-permeable Bioactive coatings, surfactants

Key Research Findings

  • Electronic Properties: The ammoniumolate group in the target compound facilitates intramolecular charge transfer, as evidenced by redshifted UV-Vis absorption compared to sulfur-free analogs .
  • Biological Activity: While MCMH () shows promise in antiviral docking studies, the ammoniumolate’s zwitterionic nature may reduce cytotoxicity, making it a safer candidate for in vivo applications .
  • Synthetic Flexibility: Chromone-based compounds exhibit diverse reactivity; for example, furan-fused derivatives () are synthesized via β-aroylpropionic acid condensation, whereas ammoniumolates require controlled oxidation of imine precursors .

Biological Activity

Methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate is a compound of significant interest in the field of medicinal chemistry due to its various biological activities. This article synthesizes available research findings, highlighting its biological properties, structural characteristics, and potential applications.

Structural Characteristics

The compound can be represented by the molecular formula C19H16N2O4C_{19}H_{16}N_{2}O_{4}, and its structure features a chromone backbone that is known for its diverse biological activities. The chromone structure typically includes a benzopyranone core, which contributes to the compound's reactivity and interaction with biological targets.

Table 1: Structural Information

PropertyValue
Molecular FormulaC19H16N2O4
Molecular Weight354.36 g/mol
SMILESCc1cc2c(c(c1)O)C(=O)c1c(c2)cc(c(c1)C(=O)N)N=C(N)C(=O)N
InChIInChI=1S/C19H16N2O4/c1-13-6-8-14(9-7-13)20(26)...

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The antioxidant capacity is primarily attributed to the presence of hydroxyl groups in the chromone structure, which can scavenge free radicals and reduce oxidative stress in cells. A study found that derivatives of chromones showed a marked ability to inhibit lipid peroxidation, suggesting protective effects against cellular damage caused by oxidative stress .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes related to various diseases, including cancer and inflammation. For instance, chromone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes and pain pathways . This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for therapeutic development.

Case Study 1: Anti-Cancer Activity

A notable study investigated the anti-cancer properties of this compound in vitro. The results indicated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound against neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions, likely through its antioxidant properties. The study suggested that this compound could be beneficial in treating conditions like Alzheimer's disease by preventing neuronal death .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindingsReference
Antioxidant ActivitySignificant reduction in lipid peroxidation
Enzyme InhibitionInhibition of COX enzymes
Anti-Cancer ActivityInduction of apoptosis in cancer cell lines
Neuroprotective EffectsEnhanced neuronal survival under oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate, and what experimental parameters influence yield?

  • Methodology : Synthesis often involves condensation reactions between 3-formylchromones and ammonium derivatives. For example, β-aroylpropionic acids react with formylchromones under acidic conditions to form chromenone derivatives, as seen in analogous systems . Hydrazone intermediates can also react with phosphorus halides (e.g., PBr₃ or POCl₃) in dry dioxane with triethylamine to yield heterocyclic derivatives, though solvent choice (e.g., benzene vs. ethanol) critically affects product regioselectivity .
  • Key Parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometry of reagents (e.g., 1:1 molar ratio for hydrazone-phosphorus halide reactions) are critical for optimizing yield .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For instance, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 6.3702 Å, b = 20.647 Å) have been reported for related chromenone derivatives . Complementary techniques include:

  • FT-IR : To confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • NMR : ¹H and ¹³C spectra to verify E/Z isomerism and substituent positions .
    • Software Tools : SHELXL for refinement and WinGX for data processing .

Q. What is known about the compound’s stability under varying conditions?

  • Methodology : Limited data exist for this specific compound, but analogous chromenones are sensitive to light and moisture. Stability tests should include:

  • Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
  • Hygroscopicity Tests : Storage under inert atmospheres (N₂/Ar) is recommended for air-sensitive derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in tautomeric or isomeric forms of this compound?

  • Methodology : SC-XRD can distinguish E/Z isomers via bond-length analysis (e.g., C=N vs. C-N). For example, the E-configuration is confirmed by a planar chromenone-methylidene moiety with a dihedral angle <10° . Anisotropic displacement parameters (refined via SHELXL) further validate molecular rigidity .
  • Case Study : A related hydrazinecarbothioamide derivative showed unambiguous E-configuration with a C=N bond length of 1.28 Å, consistent with literature .

Q. What computational approaches are suitable for modeling its electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These models correlate with experimental UV-Vis spectra (e.g., λmax ≈ 350 nm for π→π* transitions) .
  • Software : Gaussian or ORCA for DFT; Mercury or VESTA for visualizing electron density .

Q. How do reaction pathways differ when synthesizing derivatives with phosphorus-containing heterocycles?

  • Methodology : Phosphorus halides (e.g., PBr₃) react with hydrazones via nucleophilic attack at the phosphorus center, forming six-membered benzoxazaphosphininyl rings. Triethylamine acts as a proton scavenger, with yields >70% in anhydrous dioxane .
  • Mechanistic Insight : Double nucleophilic attack (NH and OH groups) on phosphorus generates intermediates that eliminate triethylammonium halides, as validated by <sup>31</sup>P NMR .

Q. What strategies address contradictions in spectroscopic data across studies?

  • Methodology : Cross-validate using multiple techniques (e.g., SC-XRD with NMR) and reference databases (Cambridge Structural Database). For example, discrepancies in carbonyl peak positions in IR can arise from crystallographic packing effects, resolvable via Hirshfeld surface analysis .

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